Cas no 1428367-47-8 (3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide)

3,4-Difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a difluorinated benzene ring linked to a furan-3-yl ethyl moiety. This compound is of interest in medicinal chemistry and drug discovery due to its structural versatility, which allows for potential applications as a pharmacophore or intermediate in synthesizing bioactive molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the furan ring contributes to electronic and steric modulation. Its well-defined molecular structure makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are relevant. The compound is typically utilized in research settings for exploratory synthesis and biochemical screening.
3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide structure
1428367-47-8 structure
Product Name:3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide
CAS No:1428367-47-8
MF:C12H11F2NO3S
MW:287.282449007034
CID:5406423
Update Time:2025-10-29

3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide
    • 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide
    • Inchi: 1S/C12H11F2NO3S/c13-11-2-1-10(7-12(11)14)19(16,17)15-5-3-9-4-6-18-8-9/h1-2,4,6-8,15H,3,5H2
    • InChI Key: JDWAMFPVOBVHNT-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2C=COC=2)(=O)=O)=CC=C(F)C(F)=C1

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F6356-0263-2μmol
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3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide Related Literature

Additional information on 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide

Professional Introduction to Compound with CAS No. 1428367-47-8 and Product Name: 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide

The compound identified by the CAS number 1428367-47-8 and the product name 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of both fluoro and furan moieties in its molecular framework imparts distinct electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds, owing to their ability to enhance metabolic stability, binding affinity, and bioavailability. The 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide molecule exemplifies this trend, as the fluorine atoms at the 3rd and 4th positions of the benzene ring contribute to its pharmacological profile. These fluorine atoms can modulate the compound's lipophilicity and interactions with biological targets, thereby influencing its overall efficacy.

The incorporation of a furan ring into the molecular structure further adds to the complexity and potential utility of this compound. Furan derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-(furan-3-yl)ethyl side chain in 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide introduces a polar region that can interact with biological targets, enhancing its binding capabilities. This feature makes it particularly interesting for drug discovery efforts aimed at developing novel therapeutic agents.

Recent studies have highlighted the importance of sulfonamide groups in medicinal chemistry. Sulfonamides are widely recognized for their role as bioisosteres, capable of replacing other functional groups while maintaining or even improving pharmacological properties. In 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide, the sulfonamide moiety is positioned strategically to influence both solubility and interactions with biological receptors. This strategic placement enhances the compound's potential as a lead molecule in drug development.

The synthesis of 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the benzene ring typically requires specialized synthetic methodologies, such as halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The subsequent attachment of the furan-based side chain necessitates additional steps to ensure proper regioselectivity and functional group compatibility.

In terms of biological activity, preliminary studies on 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide have shown promising results in several in vitro assays. The compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its structural features suggest possible interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for further investigation in anti-inflammatory applications.

The use of computational modeling has been instrumental in understanding the pharmacological properties of 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide. Molecular docking studies have revealed that this compound can bind effectively to various biological targets, including enzymes and membrane receptors. These findings provide valuable insights into its potential mechanisms of action and help guide future structural modifications aimed at improving its efficacy.

Future research directions for 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide include exploring its activity in vivo and evaluating its safety profile. In vivo studies will provide a more comprehensive understanding of its pharmacokinetic behavior and therapeutic potential. Additionally, investigating derivative compounds generated by modifying specific functional groups may uncover new analogs with enhanced properties.

The development of novel pharmaceutical agents relies heavily on advancements in synthetic chemistry and biotechnology. The case of 1428367-47-8 underscores the importance of innovative approaches in designing molecules with tailored biological activities. As research continues to uncover new applications for fluorinated and furan-containing compounds, compounds like 3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzene-1-sulfonamide are poised to play a significant role in addressing unmet medical needs.

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